molecular formula C8H14Cl2 B568852 trans-1,2-Bis(chloromethyl)cyclohexane CAS No. 61169-66-2

trans-1,2-Bis(chloromethyl)cyclohexane

Cat. No.: B568852
CAS No.: 61169-66-2
M. Wt: 181.1
InChI Key: WJVHONKNAYUVGV-YUMQZZPRSA-N
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Description

trans-1,2-Bis(chloromethyl)cyclohexane is a chemical compound with the molecular formula C8H14Cl2. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by chloromethyl groups at the 1 and 2 positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2-Bis(chloromethyl)cyclohexane typically involves the chloromethylation of cyclohexane. One common method is the reaction of cyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

trans-1,2-Bis(chloromethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can yield cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions include cyclohexane derivatives with various functional groups, such as alcohols, amines, and carboxylic acids .

Scientific Research Applications

trans-1,2-Bis(chloromethyl)cyclohexane has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and cardiovascular diseases.

    Materials Science: The compound is utilized in the development of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules used in various biological assays.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1,2-bis(chloromethyl)cyclohexane
  • (1S,2R)-1,2-bis(chloromethyl)cyclohexane
  • (1S,2S)-1,2-bis(chloromethyl)cyclohexane

Uniqueness

trans-1,2-Bis(chloromethyl)cyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (1R,2R) configuration provides distinct properties compared to its stereoisomers, making it valuable in specific applications .

Properties

IUPAC Name

(1R,2R)-1,2-bis(chloromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVHONKNAYUVGV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712315
Record name (1R,2R)-1,2-Bis(chloromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61169-66-2
Record name (1R,2R)-1,2-Bis(chloromethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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